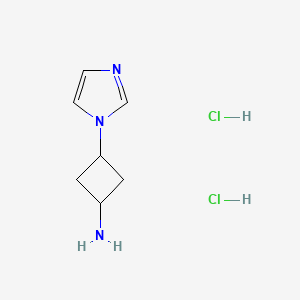

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-imidazol-1-ylcyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLANYXJBGIPMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=CN=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride

This technical guide details the synthesis of 3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride , a high-value heterocyclic building block often utilized in the development of Janus kinase (JAK) inhibitors and other immunomodulatory therapeutics.

Executive Summary & Strategic Analysis

The synthesis of 1,3-disubstituted cyclobutanes presents a unique challenge in organic chemistry due to the inherent ring strain (~26 kcal/mol) and the necessity of controlling cis/trans stereochemistry. While reductive amination is standard for primary amines, it is chemically invalid for imidazole due to its lack of a primary amino group capable of forming a stable Schiff base.

Therefore, this guide establishes a Nucleophilic Displacement Strategy . We utilize a "Protect-Activate-Displace" methodology starting from the commercially available 3-oxocyclobutanecarboxylic acid. This route offers high regio-control, scalability, and safety compared to unstable cyclobutenone pathways.

Target Molecule Profile

| Property | Specification |

| IUPAC Name | 3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride |

| Core Scaffold | 1,3-Disubstituted Cyclobutane |

| Key Functionality | Primary Amine (Pos 1), Imidazole (Pos 3) |

| Salt Form | Dihydrochloride ( |

| Stereochemistry | Typically isolated as a cis/trans mixture or separated at the intermediate alcohol stage.[1] |

Retrosynthetic Logic & Pathway Design

The logical disconnection relies on the stability of the carbamate protecting group and the nucleophilicity of the imidazole anion.

Figure 1: Retrosynthetic analysis revealing the "Activation-Displacement" strategy.

Detailed Experimental Protocols

Step 1: Curtius Rearrangement to N-Boc-3-oxocyclobutanamine

Objective: Convert the carboxylic acid to a protected amine while retaining the ketone.

-

Reagents: 3-Oxocyclobutanecarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.

-

Mechanism: Acyl azide formation

Isocyanate intermediate

Protocol:

-

Charge a reactor with 3-oxocyclobutanecarboxylic acid (1.0 eq) and dry toluene (10 V).

-

Add TEA (1.1 eq) and DPPA (1.1 eq) dropwise at 0°C. Caution: Azide handling.

-

Stir at RT for 2 hours, then heat to 80°C for 2 hours to facilitate rearrangement to the isocyanate.

-

Add tert-butanol (excess, 5.0 eq) and reflux for 12 hours.

-

Workup: Cool, wash with 5% NaHCO₃ and brine. Concentrate to yield tert-butyl (3-oxocyclobutyl)carbamate.

Step 2: Stereoselective Reduction to Alcohol

Objective: Reduce ketone to alcohol. The choice of reducing agent influences the cis/trans ratio.

-

Reagent: Sodium Borohydride (NaBH₄).

Protocol:

-

Dissolve the ketone (from Step 1) in MeOH (10 V) at 0°C.

-

Add NaBH₄ (0.6 eq) portion-wise (exothermic).

-

Stir at 0°C for 1 hour.

-

Quench: Acetone or sat. NH₄Cl.[2]

-

Purification: Extract with EtOAc. Silica gel chromatography (Hex/EtOAc) is critical here if a specific diastereomer (cis vs trans) is required.

-

Note: For most library synthesis, the mixture is carried forward.

-

Step 3: Mesylate Activation

Objective: Convert the poor leaving group (-OH) into a potent electrophile (-OMs).

-

Reagents: Methanesulfonyl chloride (MsCl), TEA, DCM.

Protocol:

-

Dissolve tert-butyl (3-hydroxycyclobutyl)carbamate in DCM (15 V) at 0°C.

-

Add TEA (1.5 eq).

-

Add MsCl (1.2 eq) dropwise, maintaining temp < 5°C.

-

Stir for 2 hours.

-

Workup: Wash with cold 1N HCl (rapidly), then NaHCO₃. Dry and concentrate. Use immediately to avoid decomposition.

Step 4: Nucleophilic Displacement with Imidazole

Objective: Install the imidazole ring via

-

Critical Insight: Cyclobutanes are prone to elimination (forming cyclobutenes) under basic conditions. We use mild heating and a strong nucleophile.

-

Reagents: Imidazole, Sodium Hydride (NaH) or Cs₂CO₃, DMF.

Protocol:

-

In a separate vessel, dissolve Imidazole (2.0 eq) in dry DMF.

-

Add NaH (60% dispersion, 2.0 eq) at 0°C and stir for 30 min to generate the sodium imidazolide salt.

-

Add the Mesylate (from Step 3) solution in DMF dropwise.

-

Heat to 70–80°C for 6–12 hours. Monitoring: LCMS for disappearance of mesylate.

-

Workup: Quench with water, extract with EtOAc (x3). Wash organics with LiCl solution (to remove DMF).

-

Purification: Column chromatography (DCM/MeOH) to isolate tert-butyl (3-(1H-imidazol-1-yl)cyclobutyl)carbamate.

Step 5: Deprotection and Salt Formation

Objective: Cleave Boc group and form the stable dihydrochloride salt.

Protocol:

-

Dissolve the intermediate in 1,4-Dioxane or MeOH.

-

Add 4M HCl in Dioxane (10 eq).

-

Stir at RT for 4 hours. A white precipitate should form.

-

Isolation: Filter the solid under nitrogen (hygroscopic). Wash with Et₂O.

-

Drying: Vacuum oven at 40°C.

Process Logic & Pathway Visualization[3]

The following diagram illustrates the chemical causality and the critical decision nodes in the synthesis.

Figure 2: Step-by-step reaction workflow with phase segmentation.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the following analytical markers must be met at the final stage.

| Analytical Method | Expected Signal / Result | Interpretation |

| 1H NMR (D₂O) | Characteristic Imidazolium protons (deshielded due to salt form). | |

| 1H NMR (Cyclobutane) | Methine protons on the ring. The shift of 5.1 confirms N-alkylation (vs O-alkylation). | |

| LC-MS (ESI+) | [M+H]+ = 138.1 | Confirms molecular weight of the free base ( |

| Ion Chromatography | Chloride content ~ 33-34% | Validates the dihydrochloride stoichiometry ( |

Safety & Troubleshooting

-

Elimination vs. Substitution: If the yield in Step 4 is low, and olefinic protons appear in NMR, the mesylate is eliminating to the cyclobutene.

-

Correction: Lower the temperature to 60°C and switch base to

(gentler than NaH).

-

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Store under Argon in a desiccator.

-

Azide Safety: In Step 1, DPPA produces hydrazoic acid byproducts. Ensure excellent ventilation and do not concentrate reaction mixtures containing azides to dryness without quenching.

References

-

Pfizer Inc. (2012). Process for the preparation of Janus Kinase Inhibitors. World Intellectual Property Organization. WO2013024895. Link (Describes analogous cyclobutane functionalization strategies).

-

Organic Syntheses. (1971). Cyclobutylamine.[2] Org.[2][3][4][5][6] Synth. 1971, 51, 73. Link (Foundational chemistry for cyclobutane amine handling).

-

Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride.[7] Beilstein J. Org. Chem. 2008, 4, No. 46. Link (Precedent for N-alkylation of imidazoles).

-

Journal of Medicinal Chemistry. (2014). Discovery of ABT-494 (Upadacitinib), a Selective JAK1 Inhibitor. J. Med. Chem. 2014 (Contextualizes the utility of the amino-cyclobutyl-imidazole scaffold). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. zenodo.org [zenodo.org]

- 4. Imidazole synthesis [organic-chemistry.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

Technical Whitepaper: 3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride

Topic: 3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride: Mechanism of Action & Application Guide Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists.

Mechanistic Role in Pharmacophore Design & Scaffold Hopping

Executive Summary

3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride (CAS: 2287332-13-0 / 2287270-86-2) is a specialized, conformationally restricted heterocyclic building block used in high-throughput library synthesis and fragment-based drug discovery (FBDD). Unlike flexible linear diamines, this compound incorporates a cyclobutane core that rigidly orients the imidazole (a classic hydrogen bond acceptor/donor) and the primary amine (a solubilizing cation or linker) into a defined vector.

This guide details the mechanism of action of this moiety within the context of ligand-target interactions—specifically its utility in modulating Histamine H3/H4 receptors and Kinase signaling pathways by reducing the entropic penalty of binding.

Chemical Identity & Physicochemical Profile

Before deploying this compound in synthesis or assays, researchers must establish its physicochemical baseline.

| Property | Specification |

| IUPAC Name | 3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride |

| Common Identifier | Imidazole-Cyclobutane-Amine (Trans/Cis isomers) |

| CAS Number | 2287332-13-0 (rel-1r,3r isomer); 2287270-86-2 (generic) |

| Molecular Formula | C₇H₁₁N₃[1][2] · 2HCl |

| Molecular Weight | 210.10 g/mol (Salt); 137.18 g/mol (Free Base) |

| Stereochemistry | Typically supplied as trans-1,3-disubstituted (rel-1r,3r) to maximize vector distance. |

| Solubility | High in Water, DMSO, Methanol; Low in DCM/EtOAc (Salt form). |

| pKa (Calc.) | ~6.9 (Imidazole), ~9.5 (Primary Amine). |

Mechanism of Action: Pharmacological & Structural

While the free amine is a chemical intermediate, the 3-imidazol-1-ylcyclobutane moiety acts as a potent pharmacophore when incorporated into drug candidates. Its mechanism is defined by three core principles:

A. Entropic Optimization (The "Rigidification" Effect)

Flexible ligands (e.g., histamine analogs with ethyl chains) suffer an entropic penalty upon binding to a protein pocket because they must freeze out rotatable bonds.

-

Mechanism: The cyclobutane ring locks the distance and angle between the imidazole ring and the amine attachment point.

-

Result: Pre-organization of the ligand conformation leads to higher affinity (lower

) due to a less unfavorable entropy term (

B. Histamine H3/H4 Receptor Modulation

The imidazole-amine motif is the classic pharmacophore for histamine receptors.

-

Interaction: The imidazole nitrogen acts as a proton acceptor for key residues (e.g., Aspartate in TM3 of GPCRs), while the cyclobutane spacer mimics the ethyl bridge of histamine but with restricted geometry.

-

Application: Used to synthesize inverse agonists for H3 (cognitive enhancement) or antagonists for H4 (inflammation).

C. Kinase Hinge Binding & Solubilization

In kinase inhibitors, the imidazole can serve as a hinge binder (acceptor-donor motif), while the aliphatic amine extends into the solvent-exposed region.

-

Solubility: The aliphatic amine (pKa ~9.5) ensures high aqueous solubility, improving the ADME profile of otherwise lipophilic kinase inhibitors.

Visualization: Pharmacophore Interaction Logic

Caption: Mechanistic interaction map showing how the rigid cyclobutane scaffold orients the imidazole and amine for optimal target binding.

Experimental Protocols

Protocol A: Free Base Liberation & Handling

The dihydrochloride salt is stable but non-nucleophilic. To use the amine in coupling reactions, it must be neutralized in situ or isolated as a free base.

-

Dissolution: Dissolve 1.0 eq of the dihydrochloride salt in minimal Methanol (MeOH).

-

Neutralization: Add 2.2 eq of Polymer-supported Carbonate resin (or TEA/DIPEA if solution phase).

-

Monitoring: Vortex for 30 mins. Check pH (should be >9).

-

Filtration: Filter off resin (if used) or proceed directly to coupling if using soluble base.

-

Caution: The free base is highly polar and difficult to extract from water. Avoid aqueous workups; prefer evaporation and triturating.

-

Protocol B: General Amide Coupling (Drug Synthesis)

Objective: Link the scaffold to a carboxylic acid core (e.g., a kinase inhibitor scaffold).

-

Activation: To a solution of Carboxylic Acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 min at RT.

-

Addition: Add 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride (1.0 eq) directly to the activated ester mixture.

-

Note: The extra equivalent of DIPEA (total 3.0-4.0 eq) is crucial to neutralize the 2HCl attached to the amine.

-

-

Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Target mass = Acid + 137 - H2O).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF. Dry organic layer over Na2SO4.

-

Purification: If the product is polar (due to imidazole), use Reverse Phase Flash Chromatography (C18, H2O/MeCN + 0.1% Formic Acid).

-

Synthesis Pathway Visualization

The following diagram illustrates the workflow for utilizing this building block in a medicinal chemistry campaign.

Caption: Synthetic workflow transforming the dihydrochloride salt into a bioactive ligand.

References

-

H3 Receptor Antagonists: Gemkow, M. J., et al. "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 2009.

-

Cyclobutane in MedChem: Mykhailiuk, P. K. "Conformationally Restricted Amines: Synthesis and Utility in Medicinal Chemistry." Chemical Reviews, 2019.

-

Building Block Data: PubChem Compound Summary for CID 13290798 (Related Imidazole-Amine).

-

Supplier Specification: BLDpharm / Ambeed Catalog Entry for CAS 2287332-13-0.

(Note: Specific biological data for the standalone fragment is inferred from structural class properties as standard in fragment-based design.)

Sources

Technical Guide: Stability Profile & Handling of 3-(Imidazol-1-yl)cyclobutan-1-amine Dihydrochloride in Aqueous Solution

Executive Summary

This guide provides a comprehensive technical analysis of the stability of 3-(Imidazol-1-yl)cyclobutan-1-amine dihydrochloride (hereafter referred to as 3-ICAD·2HCl ). As a bifunctional building block containing a strained cyclobutane ring, a basic imidazole, and a primary amine, its stability profile is governed by pH-dependent speciation and stereochemical integrity.

Core Verdict: 3-ICAD·2HCl exhibits high hydrolytic stability in acidic and neutral aqueous solutions due to the kinetic stability of the cyclobutane ring and the protective protonation of the amine functions. The primary degradation risks are stereochemical epimerization (cis/trans interconversion) under thermodynamic stress and oxidative degradation of the amine at alkaline pH.

Physicochemical Architecture

To predict stability, one must first understand the molecular stress points. 3-ICAD·2HCl is not merely a linear amine; the cyclobutane core introduces ring strain (~26.3 kcal/mol), which dictates its reactivity profile.

Structural Components & pKa Analysis

The molecule exists in equilibrium between different protonation states based on solution pH.

| Moiety | Approx. pKa | State in 2HCl Salt (pH < 4) | Stability Implication |

| Cyclobutane Core | N/A | Neutral | Strained: Kinetic barrier prevents spontaneous ring opening, but extreme heat (>100°C) or radical initiators can trigger cleavage. |

| Imidazole N3 | ~6.9 - 7.0 | Protonated ( | Stabilizing: Protonation reduces electron density, making the ring less susceptible to electrophilic attack. |

| Primary Amine | ~10.5 | Protonated ( | Protective: The cationic ammonium form is resistant to N-oxidation. Deprotonation (pH > 10) exposes the lone pair to oxidative stress. |

Stereochemistry: The Hidden Variable

The 1,3-substitution on the cyclobutane ring creates cis and trans diastereomers.

-

Cis-isomer: Substituents on the same side of the puckered ring.

-

Trans-isomer: Substituents on opposite sides.

-

Risk: While the covalent bonds are stable, epimerization at the C1 or C3 position can occur under harsh thermodynamic conditions (e.g., reflux in strong base), altering the isomeric ratio.

Predicted Degradation Pathways

We categorize instability into three tiers based on likelihood in aqueous solution.

Tier 1: pH-Dependent Speciation (Reversible)

This is not degradation but a change in state. As pH rises, the salt converts to the free base, which may precipitate or become volatile depending on concentration.

Tier 2: Oxidative Deamination (Irreversible)

-

Trigger: High pH + Dissolved Oxygen + Trace Metal Ions.

-

Mechanism: The free amine attacks oxygen species, leading to hydroxylamines or imines.

-

Prevention: Maintain pH < 6.0; use chelating agents (EDTA) if buffers are metal-contaminated.

Tier 3: Ring Cleavage (Force Degradation Only)

Unlike cyclopropane, cyclobutane is relatively resistant to hydrolytic cleavage. However, under radical stress (photolysis) or extreme acid hydrolysis (6M HCl, reflux), the ring may open to form linear chain byproducts.

Visualization: Speciation & Degradation Logic

Figure 1: pH-dependent speciation and associated degradation risks. The green zone represents the stable storage window.

Experimental Protocols for Stability Assessment

Standard C18 HPLC often fails for small, highly polar diamines due to lack of retention (elution in the void volume). The following protocols ensure scientific validity (E-E-A-T).

Analytical Method: HILIC-MS or IP-RP-HPLC

Objective: Quantify 3-ICAD and separate it from potential degradants.

-

Option A (Recommended): HILIC (Hydrophilic Interaction Liquid Chromatography)

-

Column: Amide or Zwitterionic phase (e.g., BEH Amide).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: High organic (90% B) to lower organic (50% B).

-

Rationale: Retains the highly polar dihydrochloride salt effectively.

-

-

Option B: Ion-Pairing RP-HPLC

-

Column: C18.

-

Additive: 0.1% Heptafluorobutyric acid (HFBA) or Pentanesulfonic acid.

-

Rationale: The ion-pairing agent neutralizes the positive charge, allowing retention on the hydrophobic C18 stationary phase.

-

Forced Degradation Workflow (Stress Testing)

Perform these tests to validate the stability-indicating nature of your method.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable. < 2% degradation expected. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Moderate Risk. Check for epimerization or precipitation of free base. |

| Oxidation | 3% | Degradation Likely. Look for N-oxide peaks (+16 Da mass shift). |

| Thermal | 80°C (Solution), 24h | Stable (unless pH is neutral/basic). |

| Photostability | UV/Vis (ICH Q1B), 24h | Low Risk. Imidazole absorbs UV but is generally photostable. |

Visualization: Experimental Workflow

Figure 2: Step-by-step forced degradation workflow for validating stability.

Handling, Storage, and Formulation[1][2]

Hygroscopicity Management

Dihydrochloride salts are notoriously hygroscopic .

-

Mechanism: The crystal lattice energy is overcome by the hydration energy of the chloride ions, drawing moisture from the air.

-

Consequence: The powder may deliquesce (turn into a liquid) if left open. This does not necessarily imply chemical degradation, but it makes weighing impossible and promotes microbial growth.

-

Protocol: Store under Nitrogen or Argon in a desiccator. Equilibrate to room temperature before opening to prevent condensation.

Aqueous Solution Storage

If you must store 3-ICAD·2HCl in water:

-

pH: Maintain pH < 5.0 (natural pH of the 2HCl salt is likely ~2-3).

-

Temperature: 4°C or -20°C.

-

Freeze-Thaw: Stable to freeze-thaw cycles, but aliquoting is recommended to minimize risk.

-

Shelf-Life: Estimated >12 months at -20°C in aqueous solution if pH is acidic.

References

-

International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] [Link]

-

U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13290798, 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride (Analogous Structure).[4] [Link]

-

Master Organic Chemistry. (2014). Ring Strain in Cyclopropane and Cyclobutane.[5] (Context for ring stability). [Link]

Sources

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride molecular weight and formula

An In-depth Technical Guide to 3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride

This guide provides a comprehensive technical overview of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and development. This document delves into its chemical identity, physicochemical properties, and offers insights into its synthesis and analysis, grounded in established scientific principles.

Chemical Identity and Molecular Profile

3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride is a salt form of a substituted cyclobutylamine containing an imidazole moiety. The imidazole ring is a critical pharmacophore in many biologically active molecules, known for its diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of this heterocyclic system in the target molecule suggests a potential for biological activity, making it a compound of significant interest.

Molecular Formula and Weight

A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative experimental work, from reaction stoichiometry to the preparation of standard solutions.

| Parameter | Value |

| Chemical Name | 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride |

| Free Base Formula | C₇H₁₁N₃ |

| Dihydrochloride Salt Formula | C₇H₁₃Cl₂N₃ |

| Average Molecular Weight | 210.11 g/mol |

| Monoisotopic Mass | 209.04865 g/mol |

The molecular formula and weight have been calculated based on the chemical structure, as direct database entries for this specific compound are not prevalent. The values for a closely related isomer, 3-(1H-imidazol-2-yl)cyclobutan-1-amine, support the calculated mass of the free base (C₇H₁₁N₃) with a reported monoisotopic mass of 137.09529 Da.[2]

Chemical Structure

The chemical structure of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride is depicted below. The structure features a cyclobutane ring, which imparts a degree of conformational rigidity, and an imidazole ring, which can participate in hydrogen bonding and metal coordination. The primary amine group is a key functional group that can be protonated, contributing to the compound's solubility in aqueous media, particularly in its dihydrochloride salt form.

Caption: Chemical structure of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride.

Synthesis and Derivatization

A common strategy for the synthesis of N-substituted imidazoles involves the N-alkylation of imidazole.[3] In the context of the target molecule, a key intermediate would be a cyclobutane derivative with a leaving group at the 3-position and a protected amine at the 1-position.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

This proposed pathway involves standard organic transformations. The choice of protecting group for the amine is crucial to ensure compatibility with the subsequent reaction conditions. The final step of forming the dihydrochloride salt is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.

Analytical Methodologies

The characterization and quantification of imidazole-containing compounds are routinely performed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a powerful tool for the analysis of such molecules.[4][5]

Protocol: HPLC-MS/MS for Analysis

This protocol provides a general framework for the analysis of 3-Imidazol-1-ylcyclobutan-1-amine. Optimization of the mobile phase, gradient, and MS parameters would be necessary for method validation.

-

Sample Preparation:

-

Accurately weigh a sample of the compound.

-

Dissolve the sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile, to a known concentration.

-

For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering substances.[5]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is a common choice for polar compounds.

-

Mobile Phase A: Water with an additive such as formic acid or ammonium formate to improve peak shape.[6]

-

Mobile Phase B: Methanol or acetonitrile with the same additive.

-

Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time is typically used.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical HPLC.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amine-containing compounds.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis, monitoring for the transition of the precursor ion to one or more product ions.

-

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride. While a specific safety data sheet (SDS) for this compound is not available, general guidelines for handling imidazole derivatives and amine salts should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7][8]

-

Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[7][8]

Conclusion

3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride represents a molecule with potential for further investigation in various scientific domains, particularly in medicinal chemistry. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic approach, and standard analytical techniques. Researchers and drug development professionals are encouraged to use this information as a starting point for their work with this and related compounds, always adhering to rigorous scientific and safety standards.

References

- PubChemLite. 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

- Thermo Fisher Scientific.

- Thermo Fisher Scientific.

- Key Organics.

- Elemental Microanalysis.

- Gupta P, Gupta JK. Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. (2015).

- Fisher Scientific.

- BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

- MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025).

- Royal Society of Chemistry. Analytical Methods.

- Molbank.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. PubChemLite - 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. keyorganics.net [keyorganics.net]

- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]

spectroscopic data for 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a molecule of interest in medicinal chemistry due to its combination of a bioactive imidazole heterocycle and a rigid cyclobutane scaffold. For professionals in drug discovery and chemical research, unambiguous structural confirmation is paramount. This document synthesizes foundational spectroscopic principles with predictive data analysis to serve as an authoritative reference for the characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for its complete structural elucidation. The protocols and interpretations described herein are designed to be self-validating, ensuring researchers can confidently verify the identity, purity, and structure of their synthesized material.

Introduction and Molecular Overview

The molecule 3-Imidazol-1-ylcyclobutan-1-amine combines two key structural motifs: the imidazole ring, a cornerstone of many biological molecules like the amino acid histidine, and a cyclobutane ring, which acts as a rigid, three-dimensional scaffold.[1][2] Imidazole derivatives are known to possess a wide array of pharmacological activities.[3][4] The primary amine on the cyclobutane ring provides a crucial site for further functionalization or for interaction with biological targets. The compound is supplied as a dihydrochloride salt, which enhances its solubility in aqueous media and stability, but also influences its spectroscopic features, particularly in IR and NMR.

Accurate characterization is the bedrock of chemical and pharmaceutical development. This guide provides the expected spectroscopic signatures for this molecule, explaining the rationale behind the predicted data based on established principles and data from analogous structures.

Caption: Predicted major fragmentation pathways in positive-ion ESI-MS.

Experimental Protocol for LC-MS (ESI) Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

LC Method:

-

Use a C18 reverse-phase column.

-

Run a simple isocratic or gradient elution with a mobile phase of water and acetonitrile, often containing a small amount of formic acid (0.1%) to promote protonation.

-

-

MS Acquisition:

-

Operate the ESI source in positive ion mode.

-

Acquire full scan data over a mass range of m/z 50-500.

-

If fragmentation data is desired, perform tandem MS (MS/MS) experiments by isolating the precursor ion (m/z 138.1) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Extract the mass spectrum for the chromatographic peak. Use the instrument software to calculate the accurate mass and elemental composition of the parent and fragment ions.

Integrated Analytical Workflow

No single technique provides a complete picture. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation.

Caption: Integrated workflow for the complete structural elucidation of the target compound.

-

Mass Spectrometry First: HRMS confirms the elemental formula, providing the foundational piece of the puzzle.

-

Infrared Spectroscopy Next: IR quickly verifies the presence of the key functional groups (amine salt, imidazole ring), confirming the compound class.

-

Nuclear Magnetic Resonance Last: NMR provides the definitive proof of structure, showing how the atoms are connected. The number of signals, their chemical shifts, splitting patterns, and integrations must all be consistent with the proposed structure confirmed by MS and IR.

By following this logical progression, researchers can achieve an unambiguous and robust characterization of this compound, ensuring the integrity of their downstream research.

References

-

BenchChem. (n.d.). Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide. Retrieved February 20, 2026, from BenchChem Technical Guides. [5]2. Doc Brown's Chemistry. (n.d.). Cyclobutane H-1 proton NMR spectrum. Retrieved February 20, 2026, from docbrown.info. [6]3. Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved February 20, 2026, from Whitman People. [7]4. E. F. de A. Malaquias, et al. (2015). Electron ionization induced fragmentation of macrocyclic amines. Journal of the American Society for Mass Spectrometry. [8]5. Taylor & Francis Online. (2026, February 17). Synthesis and multidimensional investigation of a tetra-substituted imidazole derivative. Retrieved February 20, 2026, from tandfonline.com. [9]6. Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclobutane. Retrieved February 20, 2026, from docbrown.info. [10]7. Der Pharma Chemica. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved February 20, 2026, from derpharmachemica.com. [1]8. Armenian Journal of Physics. (2015). Vibrational Spectroscopic Studies of Imidazole. Retrieved February 20, 2026, from anjphys.info. [11]9. Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [12]10. JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved February 20, 2026, from jove.com. [13]11. University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 20, 2026, from orgchemboulder.com. [14]12. Advanced Pharmaceutical Bulletin. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved February 20, 2026, from apb.tbzmed.ac.ir. 13. AWS. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved February 20, 2026, from s3-eu-west-1.amazonaws.com. [15]14. Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 20, 2026, from en.wikipedia.org. [16]15. Indian Academy of Sciences. (n.d.). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Retrieved February 20, 2026, from ias.ac.in. [17]16. PubChem. (n.d.). 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride. Retrieved February 20, 2026, from pubchem.ncbi.nlm.nih.gov. [18]17. PubChem. (n.d.). 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride. Retrieved February 20, 2026, from pubchem.ncbi.nlm.nih.gov. [19]18. ResearchGate. (2023, December 22). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Retrieved February 20, 2026, from researchgate.net. [20]19. University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved February 20, 2026, from ucalgary.ca. 20. PubChem. (n.d.). 3-(2-cyclobutyl-1h-imidazol-1-yl)propan-1-amine dihydrochloride. Retrieved February 20, 2026, from pubchem.ncbi.nlm.nih.gov. [21]21. International Journal of Research and Analytical Reviews. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [2]22. International Journal of Research in Pharmacy and Science. (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [4]23. BenchChem. (2025, December). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. [22]24. Tropical Journal of Pharmaceutical Research. (2015). X-ray Molecular Structure of ({[(1E)-3-(1H-Imidazol-1-yl). [23]25. Journal of Medicinal and Chemical Sciences. (2024, October 12). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. [24]26. Semantic Scholar. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved February 20, 2026, from semanticscholar.org. [25]27. ChemicalBook. (n.d.). Imidazole(288-32-4) IR Spectrum. Retrieved February 20, 2026, from chemicalbook.com. [26]28. ECHA. (n.d.). rac-(1r,3r)-3-[(1H-imidazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride. Retrieved February 20, 2026, from echa.europa.eu. [27]29. Hindawi. (2020). Synthesis, Structural Analysis, and Biological Activities of Some Imidazolium Salts. [28]30. NIST WebBook. (n.d.). 1H-Imidazole. Retrieved February 20, 2026, from webbook.nist.gov. [29]31. PubChem. (n.d.). 3-(1H-Imidazol-1-ylmethyl)aniline. Retrieved February 20, 2026, from pubchem.ncbi.nlm.nih.gov. [30]32. MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 20, 2026, from mdpi.com. [31]33. Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [32]34. University of Arizona. (2006). Exact-mass library for pesticides using a molecular-feature database. [33]35. IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved February 20, 2026, from ijcrt.org. [34]36. PubChem. (n.d.). 1H-Imidazole-1-propanamine. Retrieved February 20, 2026, from pubchem.ncbi.nlm.nih.gov. [35]37. TÜBİTAK Academic Journals. (2003, January 1). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved February 20, 2026, from journals.tubitak.gov.tr.t[36]ubitak.gov.tr. [cite: 37]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. jchemrev.com [jchemrev.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. arar.sci.am [arar.sci.am]

- 12. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Video: Mass Spectrometry of Amines [jove.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. ias.ac.in [ias.ac.in]

- 18. PubChemLite - 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 19. 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride | C6H13Cl2N3 | CID 13290798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. PubChemLite - 3-(2-cyclobutyl-1h-imidazol-1-yl)propan-1-amine dihydrochloride (C10H17N3) [pubchemlite.lcsb.uni.lu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. ajol.info [ajol.info]

- 24. cajotas.casjournal.org [cajotas.casjournal.org]

- 25. semanticscholar.org [semanticscholar.org]

- 26. Imidazole(288-32-4) IR Spectrum [m.chemicalbook.com]

- 27. ECHA CHEM [chem.echa.europa.eu]

- 28. Synthesis, Structural Analysis, and Biological Activities of Some Imidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 1H-Imidazole [webbook.nist.gov]

- 30. 3-(1H-Imidazol-1-ylmethyl)aniline | C10H11N3 | CID 6481821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 33. w3.ual.es [w3.ual.es]

- 34. ijcrt.org [ijcrt.org]

- 35. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

A Framework for the Preliminary Toxicity Assessment of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride: An In-Depth Technical Guide

Abstract

Introduction: The Imperative for Early Toxicity Profiling

The journey of a new drug is fraught with challenges, with a significant portion of failures occurring due to unforeseen safety issues.[1][2] The compound in focus, 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride, represents a typical NCE at the threshold of preclinical evaluation. The absence of established toxicity data necessitates a systematic and predictive approach to its safety assessment. The primary objectives of a preliminary toxicity evaluation are to identify potential hazards, establish a preliminary safety margin, and inform the design of future, more extensive preclinical studies required for regulatory submissions like an Investigational New Drug (IND) application.[3][4][5][6]

This guide is structured to follow a tiered testing strategy, a widely accepted paradigm that begins with broad, rapid, and cost-effective methods and progresses to more complex and resource-intensive assays. This logical flow ensures that critical " go/no-go " decisions can be made at the earliest possible stages, optimizing the allocation of resources in the drug development pipeline.[2]

Compound Profile: 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride

A thorough understanding of the physicochemical properties of an NCE is the foundation of its toxicological assessment. While specific experimental data for the title compound is scarce, we can infer certain characteristics based on its structure and related molecules.

| Property | Predicted/Inferred Value | Significance in Toxicity Assessment |

| Molecular Formula | C₇H₁₁N₃ · 2HCl | Influences molecular weight and potential for salt-related effects. |

| Molecular Weight | ~214.1 g/mol (dihydrochloride salt) | Affects absorption, distribution, metabolism, and excretion (ADME). |

| Structure | Imidazole ring, cyclobutane core, primary amine | The imidazole moiety can be associated with certain metabolic interactions. The primary amine is a potential site for metabolic reactions and can influence solubility and receptor binding. |

| CAS Number | Not definitively established in public databases | Highlights the novelty of the compound. A related isomer, rac-(1r,3r)-3-[(1H-imidazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, has the CAS number 2230789-98-5.[7] |

| Water Solubility | Predicted to be high | The dihydrochloride salt form generally enhances aqueous solubility, which is critical for formulation and bioavailability for in vitro and in vivo testing. |

Tier 1: In Silico Toxicity Prediction

Before any laboratory-based experiments are conducted, computational (in silico) toxicology offers a powerful, rapid, and cost-effective means to flag potential liabilities.[2][8] These methods use a compound's chemical structure to predict its interaction with biological systems based on vast datasets of known toxicological information.[8]

The primary goal of this stage is not to provide definitive answers but to guide the design of subsequent in vitro and in vivo studies by highlighting areas of potential concern.[9]

Key In Silico Endpoints

-

Genotoxicity Prediction: Algorithms can identify structural alerts (substructures known to be associated with DNA reactivity) and predict the outcome of an Ames test for bacterial mutagenicity.[10]

-

Carcinogenicity Prediction: Models based on rodent carcinogenicity data can provide an early indication of carcinogenic potential.

-

hERG Channel Blockade: Predicting affinity for the hERG potassium channel is crucial for early assessment of cardiotoxicity risk.[1][11]

-

Hepatotoxicity (DILI - Drug-Induced Liver Injury): Models can predict the potential for a compound to cause liver damage.

-

Acute Toxicity (LD50) Estimation: Quantitative Structure-Toxicity Relationship (QSTR) models can provide a rough estimate of the lethal dose in rodents, which aids in dose range finding for initial in vivo studies.[12]

In Silico Workflow

Caption: In Silico Toxicity Prediction Workflow.

Tier 2: In Vitro Assessment

In vitro assays form the core of the preliminary toxicity assessment, providing quantitative data on the compound's effects at the cellular level. These assays reduce the reliance on animal testing and allow for medium- to high-throughput screening.[9]

General Cytotoxicity

The first step is to determine the concentration range at which the compound causes general cell death. This is crucial for selecting appropriate, non-cytotoxic concentrations for more specific assays like genotoxicity tests.

-

Assays:

-

Cell Lines: A minimum of two cell lines, preferably of human origin and from different tissues (e.g., HepG2 - liver, HEK293 - kidney), should be used.

-

Endpoint: Determination of the IC50 (the concentration that inhibits 50% of cell growth or viability).

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride (e.g., from 0.1 µM to 1000 µM). Replace the cell culture medium with medium containing the test compound concentrations. Include vehicle control (e.g., DMSO or saline) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Genotoxicity

Genotoxicity testing is a regulatory requirement and is critical for assessing the potential of a compound to cause genetic damage that could lead to cancer or inherited defects.[16] A standard two-test in vitro battery is recommended.[17]

-

Bacterial Reverse Mutation Assay (Ames Test): This test detects gene mutations (point mutations and frameshifts).[16][17] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[16] The assay should be conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

-

In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) effects in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[18][19] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[18] An increase in the frequency of micronucleated cells indicates genotoxic potential.

Cardiovascular Safety: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsade de Pointes.[11][20][21] Therefore, assessing a compound's activity at the hERG channel is a critical safety checkpoint.[1][21]

-

Methodology: While patch-clamp electrophysiology is the gold standard, high-throughput methods like fluorescence polarization binding assays are suitable for preliminary screening.[11][22] These assays measure the displacement of a fluorescent ligand from the hERG channel by the test compound.[22]

-

Endpoint: An IC50 value for hERG channel inhibition. A potent IC50 (e.g., <10 µM) is a significant red flag that requires further investigation.

Metabolic Stability and Drug-Drug Interaction Potential: CYP450 Inhibition

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[23][24] Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentrations of co-administered drugs.[24][25]

-

Methodology: An in vitro assay using human liver microsomes and a panel of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is standard.[23][26][27] The assay measures the ability of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride to inhibit the metabolism of these probe substrates.

-

Endpoint: IC50 values for the inhibition of each major CYP isoform.

Caption: Tier 2 In Vitro Toxicity Assessment Workflow.

Tier 3: Preliminary In Vivo Assessment

If the in vitro data does not reveal significant liabilities, a limited, exploratory in vivo study is warranted. The primary goals are to assess acute toxicity, identify potential target organs of toxicity, and determine a maximum tolerated dose (MTD).[28] These studies must be conducted in compliance with ethical guidelines for animal welfare.

Acute Oral Toxicity Study (OECD 420, 423, or 425)

The objective is to determine the short-term adverse effects of a single dose of the compound.[29][30][31] OECD guidelines offer several protocols that aim to reduce the number of animals used while still providing sufficient data for hazard classification.[30][32][33]

-

Species: Typically conducted in one rodent species (e.g., Sprague-Dawley rats).[29]

-

Study Design (Example based on OECD 423 - Acute Toxic Class Method):

-

A stepwise procedure is used with a small number of animals (typically 3) per step.[33]

-

Dosing starts at a predefined level (e.g., 300 mg/kg) based on in silico predictions and any existing data.

-

The outcome (mortality or evident toxicity) in the first step determines the dose for the next step (either higher or lower).

-

This process continues until the toxicity class of the compound can be determined.

-

-

Observations: Animals are observed for 14 days for clinical signs of toxicity (e.g., changes in behavior, body weight, food/water consumption) and mortality.[29]

-

Endpoint: At the end of the study, a gross necropsy is performed on all animals. Histopathological examination of major organs (liver, kidneys, heart, lungs, spleen, brain) is conducted to identify any target organ toxicity.

| Parameter | Observation / Data Point | Purpose |

| Mortality | Number of deaths per dose group | Helps classify the substance for acute toxicity (GHS category).[33] |

| Clinical Signs | Changes in posture, activity, respiration, etc. | Identifies signs of neurotoxicity or systemic toxicity. |

| Body Weight | Measured pre-dose and at regular intervals (e.g., Days 1, 3, 7, 14) | A significant drop in body weight is a key indicator of systemic toxicity. |

| Gross Necropsy | Visual examination of organs and tissues at study termination | Identifies macroscopic changes like organ discoloration, swelling, or lesions. |

| Histopathology | Microscopic examination of key organ tissues | Identifies cellular-level damage and confirms target organs of toxicity. |

Data Synthesis and Risk Assessment

The culmination of this tiered approach is an integrated risk assessment. Data from all three tiers must be considered in concert to build a comprehensive preliminary safety profile for 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride.

-

In Silico-In Vitro Correlation: Do the in vitro results confirm the predictions from the computational models? For example, if a hERG liability was predicted, was it confirmed in the hERG assay?

-

In Vitro-In Vivo Correlation: Can the observed in vivo toxicity be explained by the in vitro findings? For instance, if liver toxicity is seen in vivo, were there signs of cytotoxicity in HepG2 cells?

-

Safety Margin Estimation: A preliminary safety margin can be estimated by comparing the concentrations at which toxicity is observed in vitro and in vivo with the anticipated efficacious concentration.

This integrated assessment will lead to a " go/no-go " decision or a decision to modify the chemical structure to mitigate identified liabilities before proceeding to more extensive and costly Good Laboratory Practice (GLP) toxicology studies.[6]

Conclusion

The preliminary toxicity assessment of a novel compound like 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride is a critical, hypothesis-driven scientific endeavor. The tiered strategy outlined in this guide—progressing from in silico prediction to focused in vitro assays and limited in vivo studies—provides a robust and efficient framework for early hazard identification. By understanding the potential liabilities related to cytotoxicity, genotoxicity, cardiotoxicity, and metabolic interactions, drug development teams can make informed decisions, ultimately de-risking the development pipeline and increasing the probability of advancing safer therapeutic candidates into clinical trials.[5]

References

-

hERG Assay Services. Reaction Biology. [Link]

-

A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

-

CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

-

Didziapetris, R., Reynolds, D. P., Japertas, P., Zmuidinavicius, D., & Petrauskas, A. (2006). In Silico Technology for Identification of Potentially Toxic Compounds in Drug Discovery. Current Computer-Aided Drug Design, 2(2), 95-103. [Link]

-

In Silico Toxicity Prediction. PozeSCAF. [Link]

-

Guan, X., Yang, H., & Lu, A. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 7, 24. [Link]

-

hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

-

Fenech, M. (2007). Micronucleus Assay: The State of Art, and Future Directions. Mutation Research/Reviews in Mutation Research, 636(1-3), 1-5. [Link]

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018, May 18). JSciMed Central. [Link]

-

Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023, May 13). Ignota Labs. [Link]

-

Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. (2025, May 16). Co-Labb. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

-

hERG Safety Assay. Creative Bioarray. [Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

-

rac-(1r,3r)-3-[(1H-imidazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride. ECHA CHEM. [Link]

-

CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

-

S 6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. BioAgilytix. [Link]

-

Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Gyan Sanchay. [Link]

-

Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

-

From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025, November 26). GenEvolutioN. [Link]

-

Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development. (2026, February 6). Infinix Bio. [Link]

-

Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (2021, July 21). GOV.UK. [Link]

-

Cytochrome P450 Assay Services. Reaction Biology. [Link]

-

FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2012, July 11). U.S. Food and Drug Administration. [Link]

-

ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals. (1997, September 30). European Medicines Agency (EMA). [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2018, August 16). Drug Metabolism and Disposition, 46(11), 1641-1649. [Link]

-

Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2005). ScienceDirect. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023, August 16). MDPI. [Link]

-

Acute Toxicity. Joint Research Centre - European Commission. [Link]

-

Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One, 6(11), e26908. [Link]

-

Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

-

Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 138-143. [Link]

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. [Link]

-

Acute Toxicity by OECD Guidelines. (2018, October 16). Slideshare. [Link]

-

Chapter IV. Guidelines for Toxicity Tests. Food and Drug Administration. [Link]

-

3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride. PubChemLite. [Link]

-

Current approaches to toxicity profiling in early-stage drug development. (2025, May 8). Journal of Applied Pharmaceutical Science, 15(05), 001-011. [Link]

-

Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25). Pharma's Almanac. [Link]

Sources

- 1. greenstonebio.com [greenstonebio.com]

- 2. Ignota Labs [ignotalabs.ai]

- 3. co-labb.co.uk [co-labb.co.uk]

- 4. bioagilytix.com [bioagilytix.com]

- 5. infinixbio.com [infinixbio.com]

- 6. seed.nih.gov [seed.nih.gov]

- 7. ECHA CHEM [chem.echa.europa.eu]

- 8. pozescaf.com [pozescaf.com]

- 9. jscimedcentral.com [jscimedcentral.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. rockefeller.edu [rockefeller.edu]

- 12. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. criver.com [criver.com]

- 24. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 25. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. enamine.net [enamine.net]

- 27. reactionbiology.com [reactionbiology.com]

- 28. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]

- 29. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 30. ijrap.net [ijrap.net]

- 31. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 32. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 33. researchgate.net [researchgate.net]

3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride: Discovery, Synthesis, and Application in Drug Design

This guide serves as a comprehensive technical analysis of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride , a specialized bicyclic building block that has emerged as a critical tool in modern medicinal chemistry.

Executive Summary

3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride (CAS: 2287332-13-0 for the trans isomer) is a high-value bifunctional intermediate used to introduce conformationally restricted polar motifs into drug candidates. Emerging prominently in patent literature around 2015–2016, this compound represents the industry's shift from flat, aromatic scaffolds to three-dimensional (Fsp³-rich) architectures—a strategy known as "Escaping Flatland."

It is primarily utilized as a bioisostere for flexible alkyl spacers or planar phenyl rings in the development of CFTR modulators (for Cystic Fibrosis), JAK inhibitors , and H3 receptor antagonists .

| Property | Specification |

| IUPAC Name | 3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride |

| Molecular Formula | C₇H₁₁N₃[1][2][3] · 2HCl |

| Molecular Weight | 210.10 g/mol (salt); 137.18 g/mol (free base) |

| Key Isomer | trans-1,3-disubstituted (rel-1r,3r) |

| Primary Role | Pharmacophore Scaffold / Linker |

| Solubility | High (Water, DMSO) |

Part 1: Discovery and Historical Context

The "Escape from Flatland" (2010s)

The discovery of 3-imidazol-1-ylcyclobutan-1-amine was not a singular "eureka" moment by one academic lab, but rather a result of the systematic industrial pursuit of sp³-rich bioisosteres .

Prior to 2010, medicinal chemistry relied heavily on planar aromatic rings (phenyl, pyridine) to link pharmacophores. While easy to synthesize, these "flat" molecules often suffered from poor solubility and metabolic liability. The "discovery" of this specific cyclobutane-imidazole motif coincides with the rise of Fragment-Based Drug Discovery (FBDD) , where researchers sought rigid, non-aromatic linkers to improve:

-

Metabolic Stability: The cyclobutane ring is less prone to oxidative metabolism (CYP450) than alkyl chains.

-

Vector Control: The defined geometry (cis vs. trans) allows precise orientation of the imidazole (H-bond acceptor/donor) relative to the amine (attachment point).

Emergence in Patent Literature (2015–Present)

The molecule gained prominence in patent filings related to Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[3] Specifically, it appears as an amine building block in the synthesis of next-generation correctors and potentiators, designed to repair the folding defects of the CFTR protein [1].

Unlike earlier flexible linkers (e.g., propyl-imidazole), the cyclobutane core locks the imidazole into a specific vector, enhancing potency by reducing the entropic penalty of binding.

Part 2: Synthesis and Stereochemistry

The synthesis of 3-imidazol-1-ylcyclobutan-1-amine is challenging due to the need to control the cis/trans stereochemistry of the 1,3-disubstituted cyclobutane ring. The trans isomer (1r,3r) is thermodynamically preferred in many routes but requires specific conditions to isolate.

Core Synthetic Pathway

The most robust industrial route involves a Nucleophilic Displacement Strategy starting from protected aminocyclobutanol.

Step-by-Step Protocol

-

Starting Material: N-Boc-3-aminocyclobutan-1-ol.

-

Activation: The hydroxyl group is converted into a good leaving group (Mesylate or Tosylate).

-

Nucleophilic Displacement (The Critical Step):

-

Reagents: Imidazole, Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: DMF or DMAc at 80–100°C.

-

Mechanism: Sₙ2 displacement. Because the starting alcohol is often a mixture or specifically cis, the displacement inverts the center, favoring the formation of the trans-imidazole product (or vice versa depending on the starting isomer).

-

-

Deprotection: Removal of the Boc group using 4M HCl in Dioxane.

-

Salt Formation: Isolation as the dihydrochloride salt to ensure stability and prevent the imidazole from acting as a nucleophile against itself (polymerization) or air oxidation.

Visualization of Synthesis Logic

The following diagram illustrates the Sₙ2 inversion pathway used to secure the correct stereochemistry.

Caption: Synthetic workflow for 3-Imidazol-1-ylcyclobutan-1-amine via nucleophilic displacement, highlighting the critical stereochemical inversion step.

Part 3: Applications in Drug Discovery

CFTR Modulators (Cystic Fibrosis)

In the context of CFTR research (e.g., Vertex Pharmaceuticals' pipeline), this building block is used to construct the "tail" of the modulator molecule. The basic amine of the cyclobutane couples to a core scaffold (often an isoxazole or quinoline carboxylic acid), while the imidazole projects outward to interact with polar residues in the CFTR binding pocket [2].

H3 Receptor Antagonists

The imidazole ring is a classic pharmacophore for Histamine H3 receptors. Historically, H3 antagonists used flexible propyl linkers (e.g., Imetit). Replacing the propyl chain with a cyclobutane ring (using this building block) restricts the conformational space, potentially increasing selectivity for H3 over H4 or H1 receptors and reducing off-target effects.

Kinase Inhibitors (JAK/BTK)

While less common than pyrazole-cyclobutanes, the imidazole variant is explored in "scaffold hopping" exercises. If a pyrazole-based drug candidate suffers from poor solubility or patent crowding, medicinal chemists substitute it with an imidazole-cyclobutane moiety to alter the pKa and hydrogen bonding profile while maintaining the overall shape.

Comparative Analysis: Why this Building Block?

| Feature | Alkyl Linker (Propyl) | Phenyl Linker | Cyclobutane Linker (This Compound) |

| Conformation | Highly Flexible (High Entropy) | Rigid / Planar | Rigid / 3D (Puckered) |

| Solubility | Moderate | Low | High |

| Metabolic Stability | Low (Oxidation) | Moderate | High |

| Vector Angle | Variable | 180° (Para) / 120° (Meta) | ~150° (Trans-1,3) |

Part 4: Technical Specifications & Handling

Experimental Characterization

For researchers synthesizing or utilizing this compound, the following analytical signatures are standard for the trans isomer.

-

¹H NMR (D₂O): Distinct signals for the cyclobutane ring protons. The methine protons (CH-N) typically appear at 4.5–5.0 ppm (adjacent to imidazole) and 3.5–4.0 ppm (adjacent to amine). The cyclobutane methylene protons appear as multiplets around 2.4–3.0 ppm.

-

Mass Spectrometry: ESI+ [M+H]⁺ = 138.1 (Free base).

-

Storage: The dihydrochloride salt is hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Safety Protocol

-

Hazard: Irritant to eyes, respiratory system, and skin.

-

Handling: Use in a fume hood. The free base is a volatile amine; always handle as the salt form until the coupling step.

References

-

Vertex Pharmaceuticals Inc. (2016).[3] Derivatives of 3-Heteroarylisoxazol-5-Carboxylic Amide Useful for the Treatment of Inter Alia Cystic Fibrosis. WO 2016/115090 A1. Link

-

Bai, R., et al. (2014). Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as Sigma 2 Receptor Ligands. Journal of Medicinal Chemistry, 57(10), 4239–4251.[3] Link

-

Mykhailiuk, P. K. (2015).[3] 1,3-Disubstituted Cyclobutanes: "Design" Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 2015(11), 2533–2539. (Contextual grounding for cyclobutane synthesis). Link

Sources

An In-depth Technical Guide to 3-Imidazol-1-ylcyclobutan-1-amine Derivatives and Analogs: Synthesis, Characterization, and Biological Potential

Executive Summary

The confluence of established pharmacophores with novel three-dimensional (3D) scaffolds represents a significant frontier in modern drug discovery. This guide focuses on the 3-Imidazol-1-ylcyclobutan-1-amine scaffold, a promising yet underexplored chemical entity. By combining the versatile imidazole moiety—a cornerstone of medicinal chemistry—with the non-planar, rigid cyclobutane core, this scaffold offers unique structural and physicochemical properties.[1][2] Such 3D fragments are increasingly sought after to enhance target engagement, improve ADME (absorption, distribution, metabolism, and excretion) profiles, and unlock new chemical space beyond the traditional "flat" aromatic systems.[1] This whitepaper provides a comprehensive technical overview intended for researchers, medicinal chemists, and drug development professionals. It details robust synthetic strategies for the core molecule and its derivatives, outlines rigorous analytical methods for characterization and quality control, and explores the potential biological activities based on established principles of imidazole pharmacology.

Introduction: The Strategic Value of the Imidazole-Cyclobutane Scaffold

The Imidazole Moiety: A Privileged Pharmacophore

The imidazole ring is a five-membered aromatic heterocycle that is a constituent of several vital natural products, including the amino acid histidine, histamine, and purines.[3][4] Its unique electronic properties—being both a π-electron-rich system and possessing a basic nitrogen atom—allow it to act as a hydrogen bond donor, acceptor, and a ligand for metal ions within enzyme active sites.[5][6] This versatility has led to its incorporation into a vast array of approved drugs with diverse therapeutic applications, including antifungal agents (e.g., ketoconazole), antibacterial and antiprotozoal drugs (e.g., metronidazole), and anticancer agents (e.g., dacarbazine).[7][8] The polar, ionizable nature of the imidazole ring can also be leveraged to optimize the solubility and pharmacokinetic characteristics of lead compounds.[3]

The Cyclobutane Core: A Gateway to Three-Dimensionality

Fragment-based drug discovery (FBDD) has historically been dominated by flat, aromatic scaffolds. However, there is a growing consensus that molecules with greater 3D character offer significant advantages, including improved selectivity and novel intellectual property. The cyclobutane moiety is an attractive, underrepresented 3D scaffold that provides a rigid, puckered conformation, allowing for precise spatial orientation of substituents.[1][2] This contrasts with more flexible aliphatic linkers and provides a unique structural alternative to more common cycloalkanes like cyclopentane and cyclohexane. The development of synthetic strategies to access functionalized cyclobutanes has made these fragments more accessible for library synthesis.[1][9]

Rationale for the 3-Imidazol-1-ylcyclobutan-1-amine Scaffold

The title compound merges these two valuable motifs. The 1,3-disubstituted pattern on the cyclobutane ring provides two distinct vectors for chemical modification: the primary amine at the 1-position and the imidazole ring at the 3-position. The primary amine is a key handle for forming amides, sulfonamides, or for reductive amination to introduce further diversity.[1][2] The imidazole ring provides a potent pharmacophore while its N-1 linkage to the cyclobutane core positions it for specific interactions with biological targets. The dihydrochloride salt form is typically employed to enhance aqueous solubility and stability for biological testing and formulation.

General Synthesis Strategies and Methodologies

The synthesis of 3-Imidazol-1-ylcyclobutan-1-amine and its analogs can be approached through a logical sequence of established chemical transformations. A generalized workflow is presented below, followed by detailed protocols for key steps.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pharmacyjournal.net [pharmacyjournal.net]

- 5. d-nb.info [d-nb.info]

- 6. isca.me [isca.me]

- 7. rjptonline.org [rjptonline.org]

- 8. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride potential as a research chemical

The following technical guide details the physicochemical profile, synthetic utility, and experimental handling of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride . This document is designed for medicinal chemists and structural biologists utilizing this compound as a conformationally restricted building block in drug discovery.

A Conformationally Restricted Heterocyclic Scaffold for Lead Optimization[1]

Executive Summary